molecular formula C15H21NO6 B6612917 Anthranilic acid,4,5-dimethyl-n-d-ribofuranosyl-, methyl ester (8ci) CAS No. 26909-51-3

Anthranilic acid,4,5-dimethyl-n-d-ribofuranosyl-, methyl ester (8ci)

Cat. No.: B6612917
CAS No.: 26909-51-3
M. Wt: 311.33 g/mol
InChI Key: AJUFVHRHPKTUCB-UHFFFAOYSA-N
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Description

Anthranilic acid,4,5-dimethyl-n-d-ribofuranosyl-, methyl ester (8CI) is a complex organic compound with the molecular formula C15H21NO6. This compound is a derivative of anthranilic acid, which is an aromatic acid known for its sweetish taste and amphoteric nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthranilic acid,4,5-dimethyl-n-d-ribofuranosyl-, methyl ester typically involves the esterification of anthranilic acid derivatives with ribofuranosyl groups. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Anthranilic acid,4,5-dimethyl-n-d-ribofuranosyl-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anthranilic acid,4,5-dimethyl-n-d-ribofuranosyl-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Anthranilic acid,4,5-dimethyl-n-d-ribofuranosyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate enzymatic activity or receptor binding, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Anthranilic acid: The parent compound, known for its aromatic properties and amphoteric nature.

    N-methyl anthranilate: A derivative with a methyl group attached to the nitrogen atom.

    Butyl anthranilate: Another ester derivative with a butyl group

Uniqueness

Anthranilic acid,4,5-dimethyl-n-d-ribofuranosyl-, methyl ester is unique due to the presence of the ribofuranosyl group and the specific esterification pattern. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

methyl 2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]amino]-4,5-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-7-4-9(15(20)21-3)10(5-8(7)2)16-14-13(19)12(18)11(6-17)22-14/h4-5,11-14,16-19H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUFVHRHPKTUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)NC2C(C(C(O2)CO)O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296859
Record name MLS002706434
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26909-51-3
Record name MLS002706434
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112203
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002706434
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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